Curcumaromin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Curcumaromin A is a naturally occurring compound isolated from the rhizomes of turmeric (Curcuma longa). It is a yellow crystalline solid with a distinctive aroma. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Curcumaromin A is typically extracted from turmeric using organic solvents. The process involves defatting turmeric powder with an organic solvent, followed by extraction and purification using column chromatography. The final product is obtained as a high-purity crystalline solid .

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. The turmeric rhizomes are processed to remove fats and other impurities, and the compound is then extracted using solvents. The extract is purified through various chromatographic techniques to achieve the desired purity .

化学反応の分析

Types of Reactions: Curcumaromin A undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

科学的研究の応用

Curcumaromin A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.

Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological research.

Medicine: this compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .

作用機序

Curcumaromin A exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby inhibiting lipid peroxidation and DNA damage.

Anti-inflammatory Activity: The compound modulates various signaling molecules, reducing inflammation.

Anticancer Activity: this compound induces apoptosis and inhibits cell proliferation by interfering with tumor growth pathways

類似化合物との比較

Curcumaromin A is compared with other similar compounds, such as:

Curcumin: The principal curcuminoid in turmeric, known for its extensive therapeutic properties.

Demethoxycurcumin: A derivative of curcumin with similar but slightly different biological activities.

Bis-demethoxycurcumin: Another curcumin derivative with unique properties.

Uniqueness: this compound stands out due to its specific chemical structure and the unique combination of biological activities it exhibits. While similar compounds like curcumin are well-studied, this compound offers distinct advantages in certain applications, particularly in its antioxidant and anti-inflammatory effects .

生物活性

Curcumaromin A is a novel curcuminoid derived from Curcuma aromatica, a plant known for its medicinal properties. This compound has garnered attention due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is structurally related to curcumin, the principal bioactive component of Curcuma longa. Its unique molecular structure allows it to interact with various biological targets, enhancing its pharmacological potential. The compound's lipophilic nature facilitates its absorption through cellular membranes, although its bioavailability remains a challenge due to poor aqueous solubility.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which play pivotal roles in inflammation.

3. Anticancer Properties

This compound has displayed promising anticancer activity in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as NF-kB and MAPK.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study 1: Cancer Treatment

- Objective: Evaluate the effect of this compound on breast cancer cells.

- Findings: Treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong anticancer activity.

-

Case Study 2: Inflammatory Disorders

- Objective: Assess the anti-inflammatory effects on rheumatoid arthritis models.

- Findings: this compound significantly decreased inflammatory markers (TNF-alpha and IL-6) compared to control groups.

Research Findings

Recent studies have focused on improving the bioavailability of this compound through novel formulations. Techniques such as nanoparticle encapsulation and liposomal delivery systems have shown promise in enhancing its therapeutic efficacy.

特性

IUPAC Name |

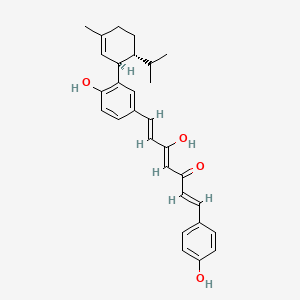

(1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEUCLLMJKOPAG-YIGFWXKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1)C(C)C)C2=C(C=CC(=C2)C=CC(=CC(=O)C=CC3=CC=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(C=CC(=C2)/C=C/C(=C/C(=O)/C=C/C3=CC=C(C=C3)O)/O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。